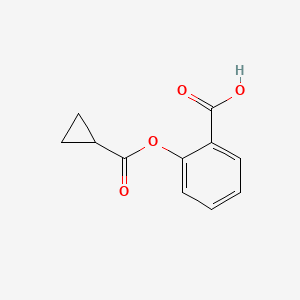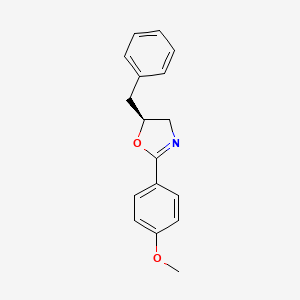
2-Cyano-N-(2-sulfanylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(2-sulfanylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and a sulfanyl group (-SH) attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-sulfanylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-aminothiophenol with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-aminothiophenol and cyanoacetic acid or its esters.
Catalyst: A base such as sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(2-sulfanylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-N-(2-sulfanylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(2-sulfanylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: Lacks the sulfanyl group and has different reactivity.
N-(2-Sulfanylphenyl)acetamide: Lacks the cyano group and has different chemical properties.
2-Cyano-N-(4-sulfanylphenyl)acetamide: Similar structure but with the sulfanyl group in a different position.
Uniqueness
2-Cyano-N-(2-sulfanylphenyl)acetamide is unique due to the presence of both the cyano and sulfanyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C9H8N2OS |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-cyano-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H8N2OS/c10-6-5-9(12)11-7-3-1-2-4-8(7)13/h1-4,13H,5H2,(H,11,12) |
Clé InChI |
WRPGBWYTCSPXOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CC#N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)


![1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12838198.png)


![2-(7-(tert-Butyl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12838222.png)


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)


